molecular formula C8H9N3O3 B10892024 4-(2-Carbamoylhydrazinyl)benzoic acid

4-(2-Carbamoylhydrazinyl)benzoic acid

Cat. No.: B10892024
M. Wt: 195.18 g/mol
InChI Key: JWBKFUKBVHLCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Carbamoylhydrazinyl)benzoic acid is a benzoic acid derivative featuring a hydrazinecarboxamide (carbamoylhydrazine) substituent at the para position of the benzene ring. This compound combines the carboxylic acid functionality of benzoic acid with the hydrazine-based pharmacophore, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(2-carbamoylhydrazinyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-8(14)11-10-6-3-1-5(2-4-6)7(12)13/h1-4,10H,(H,12,13)(H3,9,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBKFUKBVHLCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carbamoylhydrazinyl)benzoic acid typically involves the reaction of 4-hydrazinobenzoic acid with urea under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Hydrazinobenzoic acid} + \text{Urea} \rightarrow \text{4-(2-Carbamoylhydrazinyl)benzoic acid} ]

Industrial Production Methods

Industrial production of 4-(2-Carbamoylhydrazinyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-(2-Carbamoylhydrazinyl)benzoic acid.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carbamoylhydrazinyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbamoylhydrazinyl group to other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

4-(2-Carbamoylhydrazinyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Carbamoylhydrazinyl)benzoic acid involves its interaction with specific molecular targets. The carbamoylhydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also interfere with metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituted Benzamido-Hydrazinyl Benzoic Acids

  • 2-(2-(4-(4-Methylbenzamido)benzoyl)hydrazinyl)carbonylbenzoic acid (5d) :

    • Structure : Features a methyl-substituted benzamido group on the hydrazine backbone.
    • Properties : Melting point (mp) = 174°C; IR peaks at 1700 cm⁻¹ (C=O stretch of benzoic acid) and 1680 cm⁻¹ (amide C=O) .
    • LC-MS : m/z = 418 (M+1), indicative of a molecular weight of 417.4 g/mol.
  • 2-(2-(4-(4-Methoxybenzamido)benzoyl)hydrazinyl)carbonylbenzoic acid (5e) :

    • Structure : Methoxy substitution on the benzamido group.
    • Properties : mp = 170°C; IR peaks at 1712 cm⁻¹ (C=O) and 1643 cm⁻¹ (amide C=O).
    • LC-MS : m/z = 434 (M+1), molecular weight = 433.4 g/mol .

Key Difference : The methoxy group in 5e reduces the melting point slightly compared to 5d , likely due to increased solubility from the electron-donating methoxy substituent.

Halogenated Derivatives

  • 2-({2-[(4-Bromophenyl)carbonyl]hydrazinyl}carbonyl)benzoic acid :

    • Structure : Bromine atom at the para position of the benzoyl group.
    • Molecular Formula : C₁₅H₁₁BrN₂O₄.
    • Molecular Weight : 363.16 g/mol .
  • 1-(4-Chlorobenzoyl)-2-(2-carboxybenzoyl)-hydrazine :

    • Structure : Chlorine substitution on the benzoyl group.
    • CAS Number : 60580-17-6.
    • Safety Data : Classified under GHS guidelines; requires precautions for inhalation and skin contact .

Key Difference : Halogens (Br, Cl) increase molecular weight and may enhance lipophilicity, affecting bioavailability and binding affinity in biological systems.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) IR C=O Stretching (cm⁻¹) LC-MS (m/z, M+1)
4-(2-Carbamoylhydrazinyl)benzoic acid (Hypothetical) 195.2 (calculated) ~180 (estimated) ~1680 (amide), ~1700 (COOH)
5d 417.4 174 1680, 1700 418
5e 433.4 170 1643, 1712 434
Brominated derivative 363.16

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.